REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl.CN([CH:20]=[O:21])C>>[CH:20]([C:8]1[CH:7]=[CH:6][C:5]([O:10][CH3:11])=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=1)=[O:21]
|
Name
|
|
Quantity
|
859 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
2690 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1584 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 16 hr at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
CUSTOM
|
Details
|
remained between 80-90° C
|
Type
|
CUSTOM
|
Details
|
(Quench required 1.5 hr due to violent exotherm) The mixture
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with EtOAc (total volume 16 L)
|
Type
|
WASH
|
Details
|
The combined EtOAc layers were washed once with aq. NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
Upon concentration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(C=C1)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |